Home > Products > Screening Compounds P87426 > 4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide
4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide - 852228-16-1

4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide

Catalog Number: EVT-1629163
CAS Number: 852228-16-1
Molecular Formula: C11H16ClIN4
Molecular Weight: 366.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(3-Chlorophenyl)-4-(4-(((2,3-dihydro-1H-inden-5-yl)oxy)methyl)phenethyl)piperazine

Compound Description: This compound is a piperazine derivative characterized by its complex substituent at the nitrogen atom, featuring a 3-chlorophenyl group and a phenethyl chain connected to a dihydro-1H-inden-5-yl moiety through an oxymethyl bridge. The paper focuses on determining its crystal structure, revealing its monoclinic crystal system and specific lattice parameters.

Reference:

3‐[4‐(2‐Chlorophenyl)­piperazino­methyl]‐5‐methyl‐1‐benzoxazolin‐2(3H)‐one

Compound Description: This compound combines a benzoxazolinone ring system with a 2-chlorophenylpiperazine moiety linked via a methylene bridge. The study emphasizes its structural features, highlighting the near-perpendicular orientation of the benzoxazolinone and piperazine rings and the chair conformation of the piperazine ring.

Reference:

1-(4-Chlorophenyl)piperazine-1,4-diium tetrachloridozincate(II) monohydrate

Compound Description: This compound is a complex salt composed of a 1-(4-chlorophenyl)piperazine-1,4-diium cation, tetrachloridozincate(II) anion, and a water molecule. The research elucidates its crystal structure, revealing the tetrahedral geometry of the zinc anion and intricate hydrogen bonding networks within the crystal lattice.

Reference:

2-((4(3-Chlorophenyl) piperazine-1-yl)methyl)-3-(8-hydroxy quinolin-5-yl)- 3(H)-quinazolin-4-one

Compound Description: This compound serves as a ligand (HL6) in the study, designed to chelate various transition metals. It features a quinazolinone core linked to a 3-chlorophenylpiperazine moiety through a methylene bridge. The research primarily focuses on synthesizing and characterizing its metal chelates, investigating their potential antifungal activities.

Reference:

(R,S)-5-(4-Chlorophenyl)-3-{(E)-2-[(R,S)-2,6,6-trimethylcyclohex-2-en-1-yl]vinyl}-4,5-dihydro-1H-pyrazole-1-carboximidamide Hydrochloride

Compound Description: This compound represents a hybrid molecule containing both pyrazoline and amidine functionalities. It is synthesized through the reaction of a terpenyl chalcone with aminoguanidine hydrochloride. The research focuses on its synthesis, characterization, and potential biological activity, given the known importance of pyrazoline and amidine motifs in medicinal chemistry.

Reference:

6-Acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (4)

Compound Description: This compound is part of a series of 6-acetyl-7-hydroxy-4-methylcoumarin derivatives designed as potential serotonin 5-HT1A and 5-HT2A receptor agents. It features a coumarin core linked to a 3-bromophenylpiperazine moiety via a butoxy chain.

Reference:

6-Acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (7)

Compound Description: This compound is another 6-acetyl-7-hydroxy-4-methylcoumarin derivative investigated for its affinity towards serotonin 5-HT1A and 5-HT2A receptors. It features a coumarin core connected to a 2-chlorophenylpiperazine unit through a butoxy linker.

Reference:

1-(4-Chlorophenyl)-4-{2-[3-(2-pyridyl) acrylyloxy]-ethyl}-piperazine (DA 1529)

Compound Description: This compound (DA 1529) is a piperazine ester investigated for its anti-inflammatory and CNS depressant properties. It features a 4-chlorophenyl group and a pyridylacrylyloxyethyl substituent on the piperazine ring.

Reference:

l‐(m‐Chlorophenyl)piperazine (CPP)

Compound Description: This compound, also known as 1-(3-chlorophenyl)piperazine (mCPP), is a metabolite of the psychotropic drug Trazodone. The study investigates its presence in rat urine after Trazodone administration, confirming its formation as a metabolic byproduct. It exhibits central anti-5-hydroxytryptaminergic action at low doses and 5-HT-ergic stimulation at higher doses.

Reference:

tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate

Compound Description: This compound is a pyrazole derivative where the piperazine ring is linked to the pyrazole through a carbonyl spacer. The research focuses on its structural analysis, highlighting the twisted conformation of benzene rings and the presence of intermolecular interactions leading to a supramolecular chain structure in the crystal lattice.

Reference:

N-(4-Chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Compound Description: This compound features a piperazine ring substituted with a 4-chlorophenyl group and a pyrimidin-2-yl group. The research elucidates its crystal structure, revealing the chair conformation of the piperazine ring and the intermolecular hydrogen bonding responsible for the crystal packing.

Reference:

2-(2-(4-((4-chlorophenyl)sulfonyl) piperazin-1-yl) ethyl) isoindoline-1,3-dione (5e)

Compound Description: This compound, identified as 5e in the study, belongs to a series of piperazine-based phthalimide derivatives designed as potential antibacterial agents against Methicillin-Resistant Staphylococcus aureus (MRSA).

Reference:

N-(2-chlorophenyl)-2-(4-phenylpiperazine-1-yl) acetamide (51164)

Compound Description: This compound, designated as 51164, acts as a positive modulator of transient receptor potential cation channel subfamily C member 6 (TRPC6). It exhibits neuroprotective effects, potentially slowing down Alzheimer's disease progression.

Reference:

1-(3-Chlorophenyl)-4-(3-phenylseleno propyl) piperazine (L)

Compound Description: This compound serves as a bidentate ligand, coordinating with zinc, cadmium, and mercury ions. It features a 3-chlorophenyl group and a phenylseleno propyl substituent on the piperazine ring.

Reference:

2-[3-{4-(3-chlorophenyl)-1-piperazinyl}propyl]-1,2,4-triazolo[4,3-a] pyridine-3-(2H)-one hydrochloride (5)

Compound Description: This compound, designated as (5) in the study, is synthesized using Montmorillonite K10 as a catalyst. It's part of a series of analogues explored for their potential therapeutic applications.

Reference:

1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-4-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)-propionyl]piperazine (10d)

Compound Description: This compound, identified as 10d, functions as a potent and selective antagonist of the melanocortin-4 receptor. Its high water solubility and favorable metabolic profile make it a potential candidate for treating cachexia.

Reference:

(R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine

Compound Description: This chiral compound is synthesized with high yield and optical purity, serving as a valuable intermediate in pharmaceutical synthesis. The paper details its efficient manufacturing process.

1-(3-Chlorophenyl)-4-(3-Chloropropyl)-Piperazine Hydrochloride

Compound Description: This compound is synthesized from 1-(3-chlorophenyl) piperazine and 1-bromo-3-chloropropane. It serves as a key intermediate in the synthesis of various pharmaceutical compounds.

Reference:

1-[(4-Chlorophenyl)(phenyl)methyl]piperazine-1,4-diium bis(trichloroacetate)–trichloroacetic acid (1/1)

Compound Description: This compound exists as a complex salt, with two 1-[(4-chlorophenyl)(phenyl)methyl]piperazine-1,4-diium cations interacting with two trichloroacetate anions and a trichloroacetic acid molecule. The research primarily focuses on its crystal structure, revealing detailed information about its conformation and intermolecular interactions.

Reference:

4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone (AK301)

Compound Description: This compound, designated as AK301, represents a potent inhibitor of microtubule dynamics. It exhibits selective activity against colon cancer cells, sensitizing them to tumor necrosis factor-induced apoptosis.

Overview

4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide is a chemical compound that belongs to the class of piperazines, which are cyclic organic compounds containing a piperazine ring. This compound is notable for its potential applications in medicinal chemistry and biological research due to its structural properties and reactivity.

Source

The compound can be synthesized through various chemical methods, which involve the reaction of piperazine derivatives with specific reagents to introduce functional groups. It is often utilized in research settings for its ability to interact with biological targets.

Classification

4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide can be classified as:

  • Chemical Class: Piperazine derivatives
  • Functional Groups: Carboximidamide, Hydroiodide salt
Synthesis Analysis

Methods

The synthesis of 4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide typically involves several key steps:

  1. Formation of Piperazine Derivative: The initial step usually involves the reaction of piperazine with 2-chloroaniline or similar compounds under basic conditions to yield the chlorophenyl-substituted piperazine.
  2. Introduction of Carboximidamide Group: The next step involves reacting the piperazine derivative with cyanamide in the presence of a catalyst, leading to the formation of the carboximidamide moiety.
  3. Formation of Hydroiodide Salt: Finally, treatment with hydroiodic acid results in the formation of the hydroiodide salt, completing the synthesis process .

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide consists of:

  • A piperazine ring that provides a cyclic structure.
  • A 2-chlorophenyl group attached to one nitrogen atom of the piperazine.
  • A carboximidamide functional group (-C(=NH)-NH2) that contributes to its reactivity.

Data

  • Molecular Formula: C10H13ClN4·HI
  • Molecular Weight: Approximately 292.66 g/mol
  • InChI Key: TYSODYKPICMFMY-UHFFFAOYSA-N
Chemical Reactions Analysis

Reactions

4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide is involved in several chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, resulting in N-oxide derivatives.
  2. Reduction: Reduction reactions can be performed using lithium aluminum hydride, yielding reduced amine derivatives.
  3. Substitution Reactions: Nucleophilic substitution can occur at the dimethylaminoethyl group, allowing for further functionalization .

Technical Details

These reactions are significant for modifying the compound's properties and enhancing its biological activity. Reaction conditions such as temperature, solvent, and catalysts are crucial for achieving desired outcomes.

Mechanism of Action

The mechanism of action for 4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide involves its interaction with various biological targets:

  • The dimethylaminoethyl group facilitates hydrogen bonding and electrostatic interactions with enzyme active sites or receptor binding sites.
  • The structural stability provided by the piperazine ring enhances its affinity towards these targets.

These interactions may modulate biological pathways, leading to various pharmacological effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white solid.
  • Solubility: Soluble in water and polar organic solvents due to its ionic nature as a hydroiodide salt.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme conditions (e.g., high temperatures).
  • Reactivity: Exhibits reactivity typical of amines and imidamides, including potential nucleophilic behavior.

Relevant Data

Characterization techniques such as Infrared (IR) spectroscopy and NMR provide insights into functional groups and molecular environment within the compound.

Applications

4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide has diverse applications:

  1. Medicinal Chemistry: Investigated for potential therapeutic uses, particularly as an intermediate in synthesizing pharmaceutical agents targeting various diseases.
  2. Biological Research: Used in studies involving enzyme inhibition and receptor binding due to its structural properties that mimic natural substrates.
  3. Organic Synthesis: Serves as a reagent for synthesizing more complex organic molecules in chemical research .
Introduction to Trace Amine-Associated Receptor 1 (TAAR1) as a Therapeutic Target

Role of TAAR1 in Neuromodulation and Metabolic Regulation

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that functions as a pivotal modulator of monoaminergic systems within the central nervous system (CNS). This intracellular receptor is predominantly expressed in the presynaptic terminals of monoamine neurons, where it regulates neurotransmitter release and neuronal excitability through interactions with dopamine, serotonin, and norepinephrine pathways [1] [8]. Unlike classical monoamine receptors, TAAR1 exhibits a distinctive intracellular localization pattern, with only 2.3% of TAAR1 expressed at the cell surface in neurons, while the majority resides near the nucleus [1]. This strategic positioning enables TAAR1 to function as a rheostat for monoaminergic tone – activation of TAAR1 by endogenous trace amines (e.g., β-phenethylamine, tyramine) or synthetic agonists inhibits neuronal firing in dopaminergic ventral tegmental area (VTA) neurons and serotonergic dorsal raphe nucleus (DRN) neurons during acute exposure [8]. Conversely, chronic TAAR1 activation produces a paradoxical increase in neuronal excitability, suggesting adaptive neuroplasticity mechanisms [8].

Beyond its neuromodulatory functions, TAAR1 serves as a metabolic regulator with significant expression in peripheral tissues. In the gastrointestinal system, TAAR1 activation in duodenal L-cells enhances the release of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) – incretin hormones critical for glucose homeostasis and satiety signaling [1]. Pancreatic β-cells also express TAAR1, where receptor stimulation promotes glucose-dependent insulin secretion, positioning TAAR1 as a dual regulator of CNS and metabolic processes [1]. This bifunctional physiology enables TAAR1 to integrate neurotransmitter dynamics with energy metabolism, creating a unique target space for disorders spanning psychiatric and metabolic domains.

Table 1: Tissue Distribution and Functional Roles of TAAR1

Tissue/Cell TypePhysiological FunctionTherapeutic Implications
CNS Structures
Dopaminergic neurons (VTA)Inhibits neuronal firing, modulates dopamine releaseSchizophrenia, addiction
Serotonergic neurons (DRN)Suppresses neuronal excitabilityDepression, anxiety disorders
Peripheral Tissues
Duodenal L-cellsStimulates GLP-1 and PYY secretionType 2 diabetes, obesity
Pancreatic β-cellsEnhances glucose-dependent insulin secretionType 2 diabetes
Gastric delta cellsIncreases somatostatin releaseMetabolic regulation

Rationale for Targeting TAAR1 in CNS Disorders and Metabolic Syndromes

The molecular architecture of TAAR1 positions it as a promising therapeutic target for complex neuropsychiatric and metabolic conditions characterized by monoaminergic dysregulation. In schizophrenia pathophysiology, TAAR1 activation normalizes hyperdopaminergic states in mesolimbic pathways without inducing catalepsy – a significant limitation of conventional D2 receptor antagonists [1] [7]. This effect emerges from TAAR1's ability to form functional heteromers with dopamine D2 autoreceptors, where agonist binding triggers downstream signaling that reduces dopamine neuron firing and dopamine release [1]. The recently approved dual TAAR1/5-HT1A agonist SEP-363856 (ulotaront) validates this mechanism, demonstrating clinical efficacy in schizophrenia through TAAR1-mediated modulation of dopaminergic and glutamatergic transmission without direct D2 receptor blockade [7].

TAAR1's therapeutic utility extends to substance use disorders, where preclinical evidence demonstrates that TAAR1 agonists attenuate behavioral and neurochemical responses to psychostimulants like methamphetamine and cocaine [1]. This occurs through TAAR1's capacity to reduce drug-induced dopamine efflux in reward pathways and disrupt conditioned reinforcement mechanisms. Emerging research also implicates TAAR1 in Alzheimer's disease pathology, where the agonist RO5256390 reverses β-amyloid-induced reductions in NMDA receptor surface expression in cortical neurons – a critical mechanism for synaptic plasticity and cognitive function [5].

Metabolically, TAAR1 agonists offer a multitissue approach to glucose dysregulation. By simultaneously enhancing insulin secretion from pancreatic β-cells, promoting GLP-1 release from intestinal L-cells, and potentially modulating central appetite regulation, TAAR1 agonists address multiple facets of metabolic syndrome [1]. This integrated pharmacology circumvents limitations of single-pathway interventions, providing a synergistic approach to conditions like type 2 diabetes and obesity that often coexist with neuropsychiatric disorders.

Structural Evolution of TAAR1 Agonists: From Biguanides to Piperazine Derivatives

The structural development of TAAR1 agonists has progressed through several generations of chemotypes, each addressing pharmacological limitations of predecessors. Initial efforts focused on endogenous ligands like thyronamines (T1AM) and trace amines, but these compounds exhibited poor metabolic stability and limited CNS penetration [1] [4]. Subsequent exploration yielded phenylbiguanides and benzylbiguanides (SET1 series), which retained TAAR1 agonism but demonstrated pronounced species-specificity – exhibiting nanomolar potency at murine TAAR1 (mTAAR1) versus micromolar activity at human TAAR1 (hTAAR1) [4]. Molecular analyses revealed this divergence stemmed from conformational constraints imposed by Arg83 in the hTAAR1 binding pocket, which sterically hindered optimal biguanide positioning [4].

Table 2: Structural Evolution of TAAR1 Agonists

Chemical ClassPrototype CompoundshTAAR1 EC50 RangeKey LimitationsStructural Innovations
Thyronamine analogsT1AM>10 µMPoor metabolic stability, low CNS penetrationEndogenous ligand scaffold
Biguanides (SET1)Compound 33 (mTAAR1 pEC50=7.44)~120 µM (pEC50=5.92)Species-specificity (mouse > human)Introduction of biguanide as basic pharmacophore
Oxazolines (Roche)RO5256390, RO5263397Low nanomolarPotential off-target activity at monoamine receptorsTricyclic oxazoline core with basic amine
Amidino-piperazines4-(2-Chlorophenyl)piperazine-1-carboximidamide (compound 3)160 nMOptimized pharmacokinetics in developmentPiperazine spacer with ortho-substituted aryl

To overcome species-specificity and enhance hTAAR1 potency, medicinal chemists implemented strategic scaffold simplification and pharmacophore optimization. This effort yielded 1-amidino-4-phenylpiperazine derivatives, where replacement of the biguanide moiety with a flexible amidine group significantly improved hTAAR1 engagement [3]. The piperazine core served as a conformationally constrained spacer that optimally oriented the terminal aromatic ring relative to the essential basic amidine group. Within this series, ortho-substitution on the phenyl ring emerged as a critical determinant of potency, with compound 3 (2-chloro derivative) exhibiting 160 nM EC50 at hTAAR1 – a dramatic improvement over biguanide precursors [3].

The molecular basis for this enhanced activity involves dual interactions within the TAAR1 binding cavity: 1) ionic bonding between the protonated amidine nitrogen and conserved Asp103 in transmembrane helix 3, and 2) van der Waals contacts and π-stacking between the ortho-chlorophenyl group and hydrophobic subpockets formed by Phe186, Phe195, Phe267, and Phe268 [3]. This "Y-shape" binding conformation optimally fills the ligand-binding site while accommodating species-specific residue variations. The chemical evolution culminated in highly selective hTAAR1 agonists like RO5256390 and clinical candidate SEP-363856, validating piperazine-derived scaffolds as privileged structures for TAAR1-targeted therapeutics.

Properties

CAS Number

852228-16-1

Product Name

4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide

IUPAC Name

4-(2-chlorophenyl)piperazine-1-carboximidamide;hydroiodide

Molecular Formula

C11H16ClIN4

Molecular Weight

366.63 g/mol

InChI

InChI=1S/C11H15ClN4.HI/c12-9-3-1-2-4-10(9)15-5-7-16(8-6-15)11(13)14;/h1-4H,5-8H2,(H3,13,14);1H

InChI Key

BYKDWRMBBKXNMG-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=N)N.I

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=N)N.I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.